molecular formula C19H14F2O B1338606 Bis(4-fluorophenyl)(phenyl)methanol CAS No. 379-55-5

Bis(4-fluorophenyl)(phenyl)methanol

Cat. No.: B1338606
CAS No.: 379-55-5
M. Wt: 296.3 g/mol
InChI Key: HRLJEADIACXJQZ-UHFFFAOYSA-N
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Description

Bis(4-fluorophenyl)(phenyl)methanol: is a chemical compound with the molecular formula C19H14F2O. It is a diphenylmethanol derivative where two of the phenyl groups are substituted with fluorine atoms at the para positions. This compound is known for its role as a building block in the synthesis of various pharmaceuticals, particularly antipsychotic drugs such as fluspirilene, pimozide, and penfluridol .

Safety and Hazards

The safety data sheet for “Bis(4-fluorophenyl)(phenyl)methanol” suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Biochemical Analysis

Biochemical Properties

Bis(4-fluorophenyl)(phenyl)methanol plays a significant role in biochemical reactions, particularly in the synthesis of aromatic polyethers through nucleophilic aromatic substitution . It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. For instance, this compound is involved in the degradation of flunarizine hydrochloride, a process mediated by specific enzymes . The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes, enhancing the efficiency of biochemical reactions.

Cellular Effects

This compound exhibits notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells . Additionally, this compound has been observed to impact cell signaling pathways, leading to changes in cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It exerts its effects through binding interactions with specific enzymes and proteins, leading to enzyme inhibition or activation . For example, this compound can inhibit the activity of certain enzymes involved in the degradation of flunarizine hydrochloride, thereby modulating the metabolic pathways associated with this process . These binding interactions result in changes in gene expression, further influencing the biochemical processes within cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound play a crucial role in its long-term effects on cellular function. Studies have shown that this compound exhibits a half-life of approximately 1.039 days under specific conditions, indicating its potential for sustained biochemical activity . Additionally, the degradation products of this compound can further influence cellular processes, contributing to its overall temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to enhance metabolic activity and improve cellular function . At higher doses, this compound can exhibit toxic effects, leading to adverse outcomes such as cellular damage and disruption of metabolic pathways . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound for specific biochemical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in the degradation of flunarizine hydrochloride, a process mediated by specific enzymes . Additionally, this compound can influence metabolic flux by altering the levels of key metabolites within cells . These interactions contribute to the overall metabolic activity and efficiency of biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, allowing it to accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by its interactions with binding proteins, which can modulate its localization and accumulation.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound is directed to particular compartments or organelles within cells through targeting signals and post-translational modifications . The subcellular localization of this compound plays a crucial role in its ability to modulate biochemical processes and interact with specific biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(4-fluorophenyl)(phenyl)methanol can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzophenone with phenylmagnesium bromide (Grignard reagent) in anhydrous ether, followed by hydrolysis to yield the desired product . The reaction conditions typically require low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Grignard reactions under controlled conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Bis(4-fluorophenyl)(phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Bis(4-fluorophenyl)(phenyl)methanol is unique due to the presence of fluorine atoms, which can significantly influence the compound’s reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

bis(4-fluorophenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2O/c20-17-10-6-15(7-11-17)19(22,14-4-2-1-3-5-14)16-8-12-18(21)13-9-16/h1-13,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLJEADIACXJQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00503263
Record name Bis(4-fluorophenyl)(phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00503263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379-55-5
Record name Bis(4-fluorophenyl)(phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00503263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2-fluorophenyl)(4-fluorophenyl)-phenyl]carbinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Phenylmagnesium bromide (100 mL, 0.1 mol) was added dropwise to a stirring solution of 4,4′-difluorobenzophenone (20 g, 0.092 mol) in t-butylmethyl ether (150 mL) at rt. After the addition was complete the reaction was heated at reflux for 3 h. The solution was cooled to rt and was poured in to ice cold aqueous 1.0 M HCl (100 mL). The organics were extracted with EtOAc (2×50 mL) and dried (Na2SO4). Concentration under reduced pressure gave bis(4-fluorophenyl)phenylmethanol as a pale brown oil. After drying in vacuo for 2 h the crude material was used in the next reaction without any further purification.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

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